molecular formula C9H12BrNO2S B14914850 Ethyl 5-bromo-2-isopropylthiazole-4-carboxylate

Ethyl 5-bromo-2-isopropylthiazole-4-carboxylate

Cat. No.: B14914850
M. Wt: 278.17 g/mol
InChI Key: YWEXOJJSEATAKX-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-isopropylthiazole-4-carboxylate (CAS 848555-51-1) is a high-purity, brominated thiazole derivative offered for research and development purposes. With a molecular formula of C9H12BrNO2S and a molecular weight of 278.17 g/mol , this compound serves as a versatile and valuable synthetic intermediate, particularly in medicinal chemistry. Its structure, featuring a reactive bromine atom and an ester functional group, makes it a crucial precursor for cross-coupling reactions and further functionalization to create a diverse array of novel thiazole-based compounds. Researchers utilize this scaffold in the exploration of new pharmaceutical candidates, as the thiazole core is a privileged structure found in molecules with a wide range of biological activities. The compound is typically supplied as a solid and may require cold-chain transportation to ensure stability . This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for personal use.

Properties

Molecular Formula

C9H12BrNO2S

Molecular Weight

278.17 g/mol

IUPAC Name

ethyl 5-bromo-2-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C9H12BrNO2S/c1-4-13-9(12)6-7(10)14-8(11-6)5(2)3/h5H,4H2,1-3H3

InChI Key

YWEXOJJSEATAKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)C(C)C)Br

Origin of Product

United States

Preparation Methods

Thioamide Synthesis and Bromination

The preparation begins with the synthesis of 3-bromo-4-hydroxy-thiobenzamide (XVIII), as outlined in WO2012032528A2. This intermediate is generated via condensation of 3-bromo-4-hydroxybenzaldehyde (XVI) with hydroxylamine hydrochloride and sodium formate in refluxing formic acid. The reaction proceeds at 105–110°C for five hours, yielding 3-bromo-4-hydroxy-benzonitrile (XVII), which is subsequently treated with thioacetamide to form the thiobenzamide (XVIII).

Cyclization with 2-Chloroacetoacetic Acid Ethyl Ester

Cyclization of XVIII with 2-chloroacetoacetic acid ethyl ester in isopropyl alcohol at reflux temperature produces 2-(3-bromo-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester (XIX). This step involves nucleophilic displacement of the chlorine atom by the thioamide’s sulfur, followed by intramolecular cyclization to form the thiazole ring. The reaction achieves a purity of >99% after recrystallization.

Alkylation with Isobutyl Bromide

Alkylation of XIX with isobutyl bromide in dimethylformamide (DMF) and potassium carbonate at 80–85°C introduces the isopropyl group. The reaction mixture is quenched with water, and the product (XX) is extracted with ethyl acetate, washed, and dried over sodium sulfate. Distillation under reduced pressure followed by methanol leaching yields 2-(3-bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester (XX) with 90% efficiency.

Oxidative Functionalization of Thiazolidine Intermediates

Thiazolidine Formation via Condensation

CN102372680A describes a route starting with L-cysteine hydrochloride and formaldehyde, which undergo condensation to form thiazolidine-4-carboxylic acid. Esterification with methanol and hydrogen chloride gas produces methyl thiazolidine-4-carboxylate hydrochloride, which is dehydrohalogenated to yield the free ester.

MnO₂-Mediated Oxidation to Thiazole

Oxidation of methyl thiazolidine-4-carboxylate with manganese dioxide (MnO₂) in acetonitrile at 60–80°C for 24–72 hours converts the thiazolidine ring into a thiazole. The reaction exploits MnO₂’s ability to abstract hydrides, leading to aromatization. This step achieves an 80.8% yield of methyl thiazole-4-carboxylate.

Diastereoselective Reduction of N-tert-Butanesulfinyl Ketimines

Deprotonation and Aldehyde Formation

As reported in the Journal of the Pharmaceutical Society of Japan, deprotonation of thiazole derivatives at the C5 position using tert-butyllithium (t-BuLi) in ether at −78°C generates a lithium intermediate. Quenching with dimethylformamide (DMF) produces aldehydes, which are oxidized to carboxylic acids under Pinnick conditions (NaClO₂, NaH₂PO₄).

Esterification and Functionalization

The carboxylic acid is esterified with ethanol to form ethyl thiazole-5-carboxylate. Introducing the isopropyl group requires alkylation of a hydroxylated precursor, akin to the method in WO2012032528A2. Bromination at position 5 is achieved using bromine or HBr in the presence of a Lewis acid catalyst.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Purity Conditions
Cyclization Thioamide cyclization, alkylation 90% >99% Reflux in DMF, 80–85°C
Oxidation MnO₂ oxidation, esterification 80.8% 98% 60–80°C, 24–72 hours
Diastereoselective Deprotonation, Pinnick oxidation 75% 95% −78°C, NaClO₂/NaH₂PO₄

Challenges and Optimization Strategies

Regioselective Bromination

Achieving bromination exclusively at position 5 remains challenging. Directed ortho-metalation (DoM) using lithium-halogen exchange or directing groups could enhance selectivity.

Purification via Hydrochloride Salt Formation

WO2012032528A2 highlights the utility of hydrochloride salt formation for purification. Treating the final product with concentrated HCl in acetone precipitates the salt, which is filtered and dried to >98.4% purity.

Solvent and Catalyst Selection

DMF and acetonitrile are preferred for their high boiling points and solubility profiles. Catalysts like cuprous cyanide (CuCN) facilitate cyanation in Ullmann-type reactions, though their use necessitates careful handling due to toxicity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-isopropylthiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted thiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Ethyl 5-bromo-2-isopropylthiazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: The compound is studied for its potential antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for developing new drugs with anticancer or anti-inflammatory activities.

    Industry: It is used in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2-isopropylthiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom at the 5-position may enhance the compound’s binding affinity to its targets, leading to increased biological activity .

Comparison with Similar Compounds

Table 1: Halogen Substituent Comparison

Substituent Van der Waals Radius (Å) Reactivity (SN2) Melting Point Trend
Cl 1.75 Moderate Higher
Br 1.85 High Intermediate
I 1.98 Very High Lower
2.2 Positional Isomerism

The placement of substituents on the thiazole ring significantly impacts properties:

  • 2-Isopropyl vs.
  • 4-Carboxylate vs. 5-Carboxylate : Moving the ester to position 5 (e.g., ethyl 5-carboxy-2-isopropylthiazole-4-bromo) could disrupt conjugation, altering electronic properties and hydrogen-bonding capacity .
2.3 Heterocycle Core Modifications

Replacing the thiazole sulfur with oxygen (oxazole) or nitrogen (imidazole) modifies electronic and biological behavior:

  • Thiazole vs. Oxazole : The sulfur atom in thiazole enhances π-electron delocalization, increasing aromatic stability. Oxazole derivatives may exhibit weaker hydrogen-bonding due to oxygen’s higher electronegativity.
  • Imidazole Analogs : The additional nitrogen in imidazole allows for dual hydrogen-bonding sites, often enhancing binding affinity in drug-receptor interactions .

Table 2: Heterocycle Comparison

Heterocycle Aromatic Stability Hydrogen-Bonding Capacity Bioactivity Example
Thiazole High Moderate (S, O) Antibacterial
Oxazole Moderate High (O) Antiviral
Imidazole High High (N, O) Antifungal
2.4 Ester Group Variations

The ethyl ester at position 4 can be replaced with methyl or benzyl groups:

  • Methyl Ester : Higher hydrolytic lability but improved solubility in polar solvents.
  • Benzyl Ester : Increased lipophilicity enhances membrane permeability but may reduce metabolic stability.

Crystallographic and Conformational Insights

  • Ring Puckering: The thiazole ring is generally planar, but bulky substituents like isopropyl may induce minor puckering. Cremer-Pople parameters (e.g., amplitude $ q $) quantify deviations from planarity, with heteroatoms influencing pseudorotation dynamics .
  • Hydrogen Bonding : The carboxylate oxygen acts as a hydrogen-bond acceptor, while bromine’s polarizability may contribute to halogen bonding in crystal lattices .

Biological Activity

Ethyl 5-bromo-2-isopropylthiazole-4-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and antifungal properties. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a thiazole ring substituted with a bromine atom at the 5-position and an isopropyl group at the 2-position. Its molecular formula is C12H14BrN1O2SC_{12}H_{14}BrN_{1}O_{2}S, with a molecular weight of approximately 278.17 g/mol. The presence of these functional groups contributes to its reactivity and potential applications in medicinal chemistry and agriculture.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets, including enzymes and receptors, via its thiazole ring. This interaction may modulate the activity of these targets, leading to alterations in cellular processes and biological pathways.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. Notably, it has demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for this compound have been reported to be low, indicating potent antimicrobial effects.

PathogenMIC (µg/mL)Activity Type
Staphylococcus aureus0.25Bactericidal
Escherichia coli0.50Bactericidal
Candida albicans0.30Fungicidal

These results suggest that this compound could serve as a promising candidate for developing new antimicrobial agents .

Antifungal Activity

The compound has also shown antifungal properties, particularly against strains of Candida. The efficacy was assessed through time-kill assays and biofilm inhibition studies, where it exhibited significant reductions in biofilm formation compared to standard antifungal agents like fluconazole .

Comparative Studies

This compound can be compared with other thiazole derivatives to highlight its unique biological profile:

Compound NameStructure FeaturesNotable Biological Activity
Ethyl 2-amino-5-bromothiazole-4-carboxylateAmino group at position 2Moderate antibacterial activity
Ethyl 5-methylthiazole-4-carboxylateMethyl group instead of isopropylLower antifungal activity
Ethyl 2-isopropylthiazole-4-carboxylic acidLacks bromineLimited antimicrobial effects

The unique combination of the bromine atom and the isopropyl group in this compound may significantly influence its chemical reactivity and biological interactions compared to other similar compounds.

Case Studies

In a study examining various thiazole derivatives, this compound was tested alongside other compounds for their activity against multidrug-resistant (MDR) pathogens. The findings indicated that this compound exhibited superior efficacy compared to several established antibiotics, highlighting its potential as a lead compound for further development .

Another research effort focused on the compound's cytotoxicity against cancer cell lines. It was found to have a favorable safety profile with IC50 values greater than 60 µM, suggesting low toxicity towards normal cells while maintaining significant activity against cancerous cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for Ethyl 5-bromo-2-isopropylthiazole-4-carboxylate?

  • Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions, analogous to the synthesis of structurally similar thiazole derivatives. For example, ethyl bromoacetate may react with thiourea derivatives under basic conditions to form the thiazole core, followed by bromination and isopropyl group introduction .
  • Characterization : Use multi-spectral analysis:

  • TLC for reaction monitoring.
  • IR spectroscopy to confirm functional groups (e.g., ester C=O stretch ~1700 cm⁻¹).
  • NMR (¹H/¹³C) to assign protons and carbons (e.g., ester CH₃ at δ ~1.3 ppm in ¹H NMR).
  • Mass spectrometry for molecular ion confirmation.
  • X-ray crystallography (if crystallized) to resolve 3D structure .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

  • Methodology : Use a solvent mixture of petroleum ether and ethyl acetate (95:5 v/v) for slow evaporation, promoting well-ordered crystals. Monitor crystal growth under controlled temperature (20–25°C) to avoid solvent inclusion .
  • Validation : Check for sharp melting points and consistent unit cell parameters using SHELXTL or similar software .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

  • Analysis : Perform Hirschfeld surface analysis to quantify interactions:

  • Dominant H···H (34.4%) and C-H···O/N hydrogen bonds stabilize the lattice.
  • π-π stacking (sp² carbons) contributes to layered packing .
    • Graph Set Notation : Apply Etter’s rules to classify hydrogen-bonding patterns (e.g., S(6) motifs for intramolecular C-H···O bonds) .

Q. What computational methods are suitable for conformational analysis of the thiazole ring?

  • Approach : Use Cremer-Pople puckering coordinates to quantify ring non-planarity. For five-membered rings, calculate amplitude (q) and phase angle (φ) from crystallographic data. Compare with DFT-optimized geometries to assess steric effects from the isopropyl group .

Q. How can discrepancies in spectroscopic vs. crystallographic data be resolved?

  • Case Study : If NMR suggests rotational freedom in the ester group, but crystallography shows a fixed conformation, perform variable-temperature NMR to probe dynamic behavior. Validate with B3LYP/6-31G(d) calculations to map energy barriers .

Q. What strategies ensure robust structure validation in crystallographic studies?

  • Protocol :

  • Refine structures using SHELXL with high-resolution data (R-factor < 5%).
  • Check for ADPs (anisotropic displacement parameters) to identify disorder.
  • Validate hydrogen positions via Hirshfeld rigid-bond tests .

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